Potassium clavulanate cellulose
Description
Historical and Current Academic Context of Clavulanates
Clavulanic acid, a pivotal discovery in the fight against antibiotic resistance, was first identified in the 1970s from the bacterium Streptomyces clavuligerus. medchemexpress.comnih.gov Although it possesses only weak intrinsic antibacterial activity, its true significance lies in its potent ability to inhibit β-lactamase enzymes. medchemexpress.compharmacompass.com These enzymes are produced by various bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins, as they hydrolyze the β-lactam ring, rendering the antibiotic ineffective. pharmacompass.comsigmaaldrich.com
The introduction of clavulanic acid into clinical practice, most famously in combination with amoxicillin (B794), marked a turning point in antibacterial therapy. nih.govglentham.com This combination, known as co-amoxiclav, restored the efficacy of amoxicillin against β-lactamase-producing resistant bacteria. researchgate.net The academic and clinical success of this approach spurred further research into other β-lactamase inhibitors and their combinations with existing and new antibiotics.
A significant challenge in the academic and pharmaceutical development of clavulanic acid is its inherent chemical instability. The molecule is highly susceptible to degradation, particularly through hydrolysis. bohrium.comresearchgate.net This instability necessitates the use of its more stable salt form, potassium clavulanate. nih.gov However, even potassium clavulanate is highly hygroscopic and sensitive to moisture and temperature, posing considerable challenges for formulation and storage. nih.govsigmaaldrich.combohrium.com Current research continues to focus on understanding the degradation kinetics and pathways of potassium clavulanate in the solid state to develop more robust formulations. nih.govbohrium.comresearchgate.net
Role of Cellulose (B213188) in Pharmaceutical Solid-State Chemistry
Cellulose, the most abundant natural polymer, is a cornerstone of pharmaceutical solid-state chemistry, primarily utilized in its microcrystalline form (MCC). seeglobalinternational.comresearchgate.net Discovered in 1955, microcrystalline cellulose is a purified, partially depolymerized form of cellulose, valued for its versatility as a pharmaceutical excipient. seeglobalinternational.com Its application in oral solid dosage forms, such as tablets and capsules, is extensive due to a unique combination of properties. researchgate.netpharmacompass.com
From a solid-state chemistry perspective, the key attributes of MCC include its excellent compressibility, which allows for the formation of hard yet rapidly dissolving tablets, and its high dilution potential. researchgate.net It serves multiple functions in a formulation, acting as a binder, diluent, disintegrant, and lubricant. seeglobalinternational.com The porous nature of MCC particles and its large surface area contribute to its strong binding properties in both wet and dry granulation processes. researchgate.net
Chemically, cellulose is relatively inert and compatible with a wide range of active pharmaceutical ingredients (APIs), which is a critical requirement for an excipient. researchgate.net Its physical structure is composed of crystalline and amorphous regions. seeglobalinternational.com This structure, along with its hygroscopic nature, allows it to interact with and absorb moisture, a property that is particularly relevant in the context of moisture-sensitive drugs. seeglobalinternational.comresearchgate.net The various grades of microcrystalline cellulose available offer a range of particle sizes and moisture content, allowing formulators to select the most appropriate type for a specific application. seeglobalinternational.com
Rationale and Academic Significance of Research on Potassium Clavulanate Cellulose Composites
The primary rationale for the academic and industrial research into potassium clavulanate-cellulose composites stems directly from the inherent instability of potassium clavulanate. bohrium.comgoogle.com Given its hygroscopicity and susceptibility to hydrolysis, formulating potassium clavulanate into a stable solid dosage form is a significant scientific challenge. nih.govgoogle.com Cellulose, particularly microcrystalline cellulose, is investigated as a key excipient to mitigate these stability issues. researchgate.netbohrium.com
The academic significance of this research lies in understanding the solid-state interactions between potassium clavulanate and cellulose. Studies focus on the compatibility of potassium clavulanate with various excipients, with microcrystalline cellulose being a common subject of investigation. nih.govbohrium.com Research has shown that the degradation of potassium clavulanate follows first-order kinetics and is significantly accelerated by the presence of moisture. bohrium.comresearchgate.net Therefore, the use of a diluent like microcrystalline cellulose, which can adsorb moisture, is a strategic approach to enhance the stability of the active ingredient. seeglobalinternational.comgoogle.com
Furthermore, the creation of a composite, often in a 1:1 ratio, serves to improve the physical properties of the formulation, making it more suitable for manufacturing processes like tableting. medchemexpress.comgoogle.com Patents describe preparation methods for potassium clavulanate/microcrystalline cellulose compositions that aim to produce a product with improved stability and handling characteristics, sometimes avoiding issues like dust explosion during manufacturing. The research delves into how the composite structure can protect the clavulanate from environmental factors, thereby extending the shelf-life and ensuring the therapeutic efficacy of the final pharmaceutical product. google.com The use of advanced analytical techniques such as HPLC, FT-IR, and Raman spectroscopy is crucial in these studies to characterize the composite and monitor the stability of the potassium clavulanate within the cellulose matrix. nih.govbohrium.com
Interactive Data Table: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| Potassium Clavulanate | C₈H₈KNO₅ | 237.25 | β-lactamase inhibitor |
| Clavulanic Acid | C₈H₉NO₅ | 199.16 | Active moiety of potassium clavulanate |
| Cellulose | (C₆H₁₀O₅)n | Variable | Pharmaceutical excipient |
| Microcrystalline Cellulose | (C₆H₁₀O₅)n | Variable | Binder, diluent, stabilizer |
| Amoxicillin | C₁₆H₁₉N₃O₅S | 365.4 | β-lactam antibiotic |
Properties
Molecular Formula |
C8H9NO5K .(C6H10O5)n |
|---|---|
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies of Potassium Clavulanate Cellulose Composites
Synthetic Routes for Potassium Clavulanate Precursors and Salts
The foundational component, clavulanic acid, is primarily produced through fermentation of microorganisms, such as various strains of Streptomyces, including S. clavuligerus. sigmaaldrich.comepo.org The industrial production process typically involves several key stages: fermentation, filtration and extraction, and crystallization. scielo.brresearchgate.net During fermentation, impurities can be synthesized, which necessitates subsequent purification steps. scielo.brresearchgate.netusp.brresearchgate.net Studies have identified L-tyrosine and succinic acid as precursors for the biosynthesis of certain impurities in vivo. scielo.brresearchgate.net
Following fermentation, the aqueous broth containing clavulanic acid is purified. epo.org One common method involves solvent extraction. The clavulanic acid is extracted from an aqueous solution into an organic solvent, such as ethyl acetate (B1210297) or methyl isobutyl ketone (MIBK), at a low pH. google.comgoogle.com It can then be back-extracted into a new aqueous phase. google.comgoogleapis.com
The formation of the potassium salt is a critical step. A common route involves the use of an intermediate amine salt, such as tert-butylamine (B42293) clavulanate, which is then converted to potassium clavulanate. scielo.brusp.brgoogle.comgoogle.com Alternatively, direct precipitation methods exist where a solution of clavulanic acid in an organic solvent is reacted with a potassium source, such as potassium 2-ethylhexanoate (B8288628) dissolved in a solvent like isopropanol (B130326) (IPA), to precipitate potassium clavulanate. google.comgoogle.com The resulting product may undergo recrystallization to achieve the desired crystal form and purity, which for pharmaceutically acceptable quality is often at least 80-83% as the pure free acid. google.comgoogle.com The concentration of the potassium clavulanate solution is an important factor, with concentrations of 20 to 30 weight % being found to optimize yield and purity. google.comgoogleapis.com
Co-Processing Techniques for Potassium Clavulanate with Cellulose (B213188)
Due to the hygroscopic and unstable nature of potassium clavulanate, it is often co-processed with an excipient like microcrystalline cellulose (MCC). google.comcphi-online.comseeglobalinternational.com This processing aims to create a more stable and manageable composite material. Various techniques are employed to achieve this.
Direct co-crystallization or co-precipitation involves integrating microcrystalline cellulose during the crystallization phase of potassium clavulanate. In one patented method, clavulanic acid tert-butylamine powder is used as the starting material and is dissolved in an isopropanol-water solution. google.comgoogle.compatsnap.com A solution of potassium ethylhexanoate in isopropanol is then added to initiate the crystallization of potassium clavulanate. google.comgoogle.compatsnap.com Crucially, before the crystallization is complete, microcrystalline cellulose powder is added to the mixture. google.comgoogle.com The resulting composite is then filtered, washed, and dried. google.comgoogle.compatsnap.com This method avoids the direct mixing of dry powders, which can pose safety risks such as dust explosions, and results in a product with a high molar yield. google.com While not with cellulose, studies on the co-crystallization of potassium clavulanate with other active ingredients like amoxicillin (B794) trihydrate have demonstrated the feasibility of forming co-crystals with altered physicochemical properties. scribd.comnih.gov
Physical blending followed by dry granulation is a common technique for producing potassium clavulanate cellulose composites. google.com Dry granulation builds agglomerates from a powder blend by applying compaction forces, which can be achieved through slugging or, more commonly, roller compacting. google.comnih.gov
In this process, potassium clavulanate powder is first blended with microcrystalline cellulose, often in a 1:1 weight ratio. google.comgoogle.com This blend is then fed into a roller compactor, which compresses the powder into solid compacts or flakes. google.com These compacts are subsequently milled and sieved to obtain granules of the desired size. google.com Fine particles can be recycled back to the roller compactor to increase yield. google.com This dry granulation process is advantageous as it avoids the use of water, which can degrade the highly moisture-sensitive clavulanic acid. google.com The resulting granules exhibit improved flowability and higher density. google.com Furthermore, blending with an inert excipient like microcrystalline cellulose significantly reduces the flammability hazard associated with pure potassium clavulanate. google.com
Table 1: Comparison of Co-Processing Techniques
| Technique | Description | Key Process Steps | Advantages |
| Direct Co-precipitation | MCC is added directly into the crystallization solution of potassium clavulanate. google.comgoogle.com | 1. Dissolve clavulanate precursor in solvent.2. Add potassium source to initiate crystallization.3. Add MCC powder to the solution.4. Filter, wash, and dry the composite. google.comgoogle.com | Short process route, high safety factor by avoiding dust from dry powder mixing, high yield. google.com |
| Dry Granulation | Potassium clavulanate and MCC are physically blended and then agglomerated using compaction force. google.com | 1. Blend potassium clavulanate and MCC powders.2. Compact the blend using a roller compactor.3. Mill the compacts.4. Sieve to obtain desired granule size. google.com | Avoids use of water, suitable for moisture-sensitive drugs, improves flowability and density, reduces flammability. google.comgoogle.com |
Lyophilization, or freeze-drying, is a dehydration process that involves freezing a material and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. This technique is considered a gentle drying method and is suitable for heat-sensitive materials. google.comnih.gov
While specific literature detailing the lyophilization of a pre-formed potassium clavulanate-cellulose composite is scarce, the methodology is applied to potassium clavulanate formulations. For instance, a process for preparing a ticarcillin (B1683155) sodium and potassium clavulanate freeze-dried powder involves dissolving the components in water, aseptic filtration, freezing the solution rapidly to between -40°C and -45°C, and then applying a vacuum to sublimate the ice. google.com The temperature is gradually increased to ensure complete drying. google.com
Cellulose itself can be processed into aerogels using freeze-drying, where a cellulose suspension is frozen and the solvent is sublimated, creating a porous structure. researchgate.net The formulation used in freeze-drying, which can include cellulose derivatives, forms a protective matrix around the active substance. nih.gov Therefore, a this compound composite could be formed by creating an aqueous suspension of microcrystalline cellulose containing dissolved potassium clavulanate, and then subjecting this suspension to a freeze-drying cycle. This would theoretically result in a highly porous, stable composite with the potassium clavulanate finely dispersed within the cellulose matrix. Studies have shown that lyophilization can affect the structure and adsorption abilities of bacterial cellulose. nih.gov
Influence of Processing Parameters on Solid-State Characteristics of Composites
The choice of manufacturing methodology and the specific processing parameters have a significant impact on the final solid-state characteristics of this compound composites, including their stability, crystallinity, and mechanical properties.
The high-shear wet granulation process, for example, has been shown to reduce the compressibility of microcrystalline cellulose. nih.gov This is attributed to a decrease in the plastic deformation capacity of the MCC and changes to its particle morphology and structure. nih.gov Although dry granulation is preferred for the composite, these findings highlight the sensitivity of cellulose's mechanical properties to processing forces.
In dry granulation via roller compaction, the applied compaction force is a critical parameter that influences the density and integrity of the resulting granules. google.com The particle size of the raw materials also plays a role; for instance, the size classification of cellulose materials has been shown to influence their structural properties and crystallinity index. researchgate.net
For co-precipitation methods, parameters such as the concentration of reactants, the pH of the solution, and the temperature can affect the crystallization process, influencing the crystal form and purity of the final composite. usp.brgoogle.com The ratio of potassium clavulanate to cellulose is also a key factor, with a 1:1 blend being common. google.comgoogle.com
Table 2: Influence of Selected Processing Parameters
| Process | Parameter | Influence on Solid-State Characteristics |
|---|---|---|
| Granulation | Granulation Method (e.g., High-Shear) | Can reduce the compressibility of MCC by altering its plastic deformation and particle morphology. nih.gov |
| Dry Granulation | Compaction Force | Affects the density and hardness of the resulting granules. google.com |
| Co-precipitation | Reactant Concentration / pH | Influences crystallization, final crystal form, and purity. usp.brgoogle.com |
| Lyophilization | Freezing Rate / Drying Temperature | Controls the pore structure and specific surface area of the final composite. google.com |
| General | Raw Material Particle Size | The initial size of the cellulose can influence the crystallinity and structural properties of the composite. researchgate.net |
Advanced Characterization Methodologies for Potassium Clavulanate Cellulose
Spectroscopic Techniques for Molecular and Solid-State Analysis
Spectroscopic methods are indispensable for elucidating the structural and chemical characteristics of potassium clavulanate cellulose (B213188) at both the molecular and bulk levels. These techniques provide critical information on functional group interactions, crystalline structure, and degradation pathways.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Interactions
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule and to study interactions between different components in a mixture. When applied to potassium clavulanate cellulose, FT-IR can confirm the presence of both constituents and investigate potential hydrogen bonding or other interactions between the clavulanate salt and the cellulose polymer.
The FT-IR spectrum of potassium clavulanate exhibits characteristic absorption bands corresponding to its key functional groups, including the β-lactam ring, carboxylate group, and C-O bonds. researchgate.net Similarly, the spectrum of cellulose is dominated by strong absorptions from its numerous hydroxyl (-OH) groups and the C-O-C glycosidic linkages. nih.govmdpi.com Studies on cellulose have shown that spectral regions around 3700–3000 cm⁻¹ (O-H stretching), 1700–1580 cm⁻¹ (water absorption), and 1180–1140 cm⁻¹ are particularly sensitive to changes in moisture content and hydrogen bonding. nih.gov
By analyzing the FT-IR spectrum of the composite material, shifts in the position or changes in the intensity of these characteristic peaks can indicate interactions between the potassium clavulanate and the cellulose matrix. For instance, changes in the broad -OH stretching band could suggest the formation of new hydrogen bonds. Furthermore, FT-IR coupled with thermogravimetric analysis (TGA-FT-IR) is highly effective for analyzing the gases evolved during thermal decomposition, helping to identify degradation products like CO₂ and CO and understand the material's stability under stress. netzsch.com
Table 1: Key FT-IR Spectral Regions for Analysis of this compound
| Wavenumber Range (cm⁻¹) | Associated Functional Group/Vibration | Component | Significance in Composite Analysis |
| ~3347 cm⁻¹ | O-H Stretching | Cellulose, Water | Indicates hydrogen bonding and moisture content. nih.gov |
| ~2897 cm⁻¹ | C-H Stretching | Cellulose | Confirms the presence of the cellulose backbone. nih.gov |
| ~1780 cm⁻¹ | C=O Stretching | Potassium Clavulanate (β-lactam ring) | A critical peak for identifying the active ingredient. |
| ~1690 cm⁻¹ | C=O Stretching | Potassium Clavulanate (carboxylate) | Confirms the salt form of the clavulanic acid. |
| 1420–1428 cm⁻¹ | CH₂ Bending | Cellulose (Crystalline Region) | Used as a marker for the crystalline structure of cellulose. mdpi.com |
| 1000–1200 cm⁻¹ | C-O-C and C-O Stretching | Cellulose | Relates to the glycosidic linkages of the polymer backbone. nih.gov |
| 896–898 cm⁻¹ | β-1,4 Glycosidic Linkage | Cellulose (Amorphous Region) | Used as a marker for the amorphous structure of cellulose. mdpi.com |
Raman Spectroscopy for Polymorphic Forms and Chemical Mapping
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the polymorphic forms and spatial distribution of components in a solid mixture. spectroscopyonline.com Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the stability and physical properties of pharmaceutical ingredients.
Raman spectroscopy can effectively differentiate between various polymorphs because different crystal lattice structures produce distinct Raman spectra, especially in the low-frequency (lattice vibration) region. spectroscopyonline.comazom.com Studies have demonstrated that the Raman spectra of different cellulose polymorphs, such as Cellulose I and Cellulose II, are distinctly different, particularly in the regions below 800 cm⁻¹ and between 800 and 1500 cm⁻¹. researchgate.net This sensitivity allows for the characterization of the specific polymorphic form of microcrystalline cellulose used in the composite.
Moreover, Raman microscopy allows for chemical mapping, providing high-spatial-resolution images that show the distribution of potassium clavulanate and cellulose within the sample. This can reveal the degree of mixing and identify any potential agglomerates of the active ingredient, which is crucial for content uniformity. The ability to characterize single crystal samples down to a few microns makes it an invaluable tool for in-depth solid-state analysis. azom.com
Ultraviolet-Visible (UV-Vis) Spectrophotometric Applications in Assay and Degradation
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used quantitative technique for measuring the concentration of an analyte in a solution. For this compound, it serves as a simple, low-cost, and rapid method for assaying the clavulanate content and for monitoring its degradation kinetics. nih.gov
Clavulanic acid possesses a chromophore that absorbs UV radiation, allowing for its direct measurement. The wavelength of maximum absorbance for potassium clavulanate is typically observed around 205 nm. nih.gov A simple UV spectrophotometric method can be developed and validated for the simultaneous determination of potassium clavulanate and a co-administered drug like amoxicillin (B794) by measuring absorbance at their respective maximum wavelengths. nih.gov
This technique is also highly effective for studying the stability of potassium clavulanate. The degradation of clavulanic acid, which is susceptible to hydrolysis, can be monitored under various conditions such as pH and temperature. morressier.com By measuring the change in absorbance over time, degradation rate constants can be determined, providing crucial information for optimizing manufacturing processes and storage conditions. morressier.com For instance, studies have used stopped-flow UV-Vis spectrophotometry to monitor the rapid degradation of potassium clavulanate, finding that the rate increases with rising temperature and acid concentration. morressier.com
Table 2: UV-Vis Spectrophotometry Parameters for Potassium Clavulanate Analysis
| Parameter | Value/Range | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~205 nm | nih.gov |
| Linearity Range | 0.2–8.5 µg/mL | nih.gov |
| Application | Assay, Degradation Studies, Quality Control | nih.govmorressier.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. While often used for molecules in solution, solid-state NMR (ssNMR) can be applied to materials like this compound. The primary use of NMR in this context is for the structural confirmation of the potassium clavulanate molecule and the identification of its degradation products or process-related impurities. nih.gov
¹H NMR and ¹³C NMR can provide a detailed map of the carbon-hydrogen framework of clavulanic acid, confirming its identity and integrity. Commercial standards of potassium clavulanate are often assayed for purity by NMR. sigmaaldrich.comsigmaaldrich.com In stability studies, NMR can be used alongside techniques like HPLC to identify the chemical structures of unknown degradation products formed under stress conditions. morressier.comnih.gov For example, ¹H NMR has been used to monitor the degradation of potassium clavulanate to identify potential hazards that could occur during manufacturing. morressier.com
Chromatographic Separations and Detection for Purity and Impurity Profiling
Chromatographic techniques are essential for separating complex mixtures and are the cornerstone of purity analysis and impurity profiling in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the definitive method for the quantitative analysis of potassium clavulanate in bulk form and in its formulations with cellulose. rjptonline.org It offers high specificity, sensitivity, and precision, allowing for the accurate determination of the active ingredient in the presence of excipients, impurities, and degradation products.
A typical RP-HPLC method involves a C18 column, a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724), and UV detection. rjptonline.orgsphinxsai.com The method is optimized to achieve good resolution between potassium clavulanate and any other components, including co-formulated drugs like amoxicillin. sphinxsai.comresearchgate.net Detection is commonly performed at a wavelength of around 220-230 nm. rjptonline.orgsphinxsai.com
Stability-indicating HPLC methods are specifically developed and validated to separate and quantify degradation products that may form when the material is exposed to stress conditions such as acid, base, oxidation, heat, or light. nih.govrjptonline.org These methods are crucial for establishing the shelf-life of the product and for ensuring that no potentially harmful impurities are present at significant levels. The methods are validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. rjptonline.orgrjptonline.org
Table 3: Example of a Validated RP-HPLC Method for Potassium Clavulanate
| Parameter | Condition | Reference |
| Column | C18 Nucleosil | rjptonline.org |
| Mobile Phase | 0.7% Sodium Dihydrogen Phosphate : Methanol (90:10 v/v) | rjptonline.org |
| Flow Rate | 1.0 mL/min | rjptonline.org |
| Detection Wavelength | 230 nm | rjptonline.org |
| Retention Time | ~4.2 min | rjptonline.org |
| Linearity Range | 10-50 µg/mL | rjptonline.org |
HPLC-Mass Spectrometry (HPLC-MS/MS) for Degradation Product Identification
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. In the context of this compound, this method is instrumental in identifying and monitoring degradation products that may form during manufacturing or storage.
One notable impurity that can be identified using this method is "related substance E". researchgate.net Studies have shown that the formation of this impurity can occur during both the fermentation and purification stages of clavulanic acid production. researchgate.net The concentration of clavulanic acid has been identified as the primary factor influencing the formation of related substance E, with temperature also playing a role. researchgate.net
A stability-indicating HPLC method can effectively separate potassium clavulanate from its degradation products. rjptonline.org Such methods are crucial for quality control, ensuring that the active pharmaceutical ingredient maintains its integrity over time. The use of a C18 column with a mobile phase consisting of a phosphate buffer and methanol has been shown to achieve good resolution between potassium clavulanate and its degradation products. rjptonline.org
Table 1: HPLC-MS/MS Findings on a Degradation Product of Potassium Clavulanate
| Parameter | Finding | Source |
|---|---|---|
| Identified Impurity | Related Substance E | researchgate.net |
| Retention Time | 11.1 min | researchgate.netresearchgate.net |
| Formation Factors | Concentration of clavulanic acid, temperature | researchgate.net |
| Formation Stages | Fermentation and purification processes | researchgate.net |
Chiral Chromatographic Methods for Enantiomeric Purity (if applicable to specific degradation pathways)
Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers. While clavulanic acid itself does not have enantiomers, some of its potential degradation products or related substances could be chiral. In such cases, chiral chromatographic methods would be necessary to separate and quantify these enantiomers.
The separation of enantiomers is often achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those derived from cellulose and amylose, are commonly used for this purpose. mdpi.com The choice of the chiral column and the mobile phase, including the type and concentration of the organic modifier, are critical for achieving successful separation. mdpi.comrsc.org For instance, the enantiomers of various compounds have been successfully separated using columns like Chiralpak IA, Chiralpak ID, and Lux® Cellulose-2. mdpi.comrsc.org
While direct application to potassium clavulanate degradation products is not extensively documented in the provided results, the principles of chiral separation would apply if a degradation pathway leads to the formation of a racemic mixture.
Solid-State Analytical Approaches
The solid-state properties of this compound are critical to its stability and dissolution characteristics. Various analytical techniques are used to probe these properties.
X-ray Diffraction (XRD) for Crystallinity and Polymorphism
X-ray Diffraction (XRD) is a primary tool for investigating the crystalline structure of materials. It can differentiate between crystalline and amorphous forms and identify different polymorphic forms of a substance.
For cellulose, XRD patterns typically show diffraction peaks corresponding to its crystalline regions. researchgate.netresearchgate.net The crystallinity index, which is a measure of the amount of crystalline material in a sample, can be calculated from the XRD data. researchgate.net The typical diffraction peaks for microcrystalline cellulose are observed at 2θ values of approximately 16.5°, 22.5°, and 35°. researchgate.net Chemical modifications to cellulose can lead to a decrease in its crystallinity. researchgate.net
When analyzing this compound, XRD would be used to assess the crystallinity of both the cellulose component and the potassium clavulanate, as well as to detect any changes in their crystalline structure due to their interaction in the composite.
Thermal Analysis (Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)) in Composite Characterization
Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of materials.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can detect thermal events such as melting, crystallization, and degradation. For potassium clavulanate, DSC has shown an endothermic peak around 77°C, which is attributed to the release of surface water, and a sharp exothermic peak starting at an onset temperature of 187°C, indicating the beginning of degradation. netzsch.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA of potassium clavulanate shows an initial mass loss corresponding to water evaporation, followed by several decomposition steps at higher temperatures. netzsch.comnetzsch.com The first decomposition step has been observed to begin around 167°C to 184°C, depending on the heating rate. netzsch.com
In the context of this compound, TGA and DSC can be used to evaluate the thermal stability of the composite. The addition of cellulose to a polymer matrix has been shown to improve the thermal stability of the resulting composite. taylorfrancis.com TGA of cellulose itself shows a multi-step decomposition process. usda.govresearchgate.net
Table 2: Thermal Analysis Data for Potassium Clavulanate
| Analysis Technique | Observation | Temperature (°C) | Source |
|---|---|---|---|
| DSC | Endothermic peak (water release) | 77 | netzsch.com |
| DSC | Onset of exothermic degradation | 187 | netzsch.com |
| TGA | Start of first decomposition step | 167 - 184 | netzsch.com |
| TGA | Second decomposition step peak | 313 | netzsch.com |
| TGA | Third decomposition step peak | 412 - 420 | netzsch.comnetzsch.com |
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Features
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. It is invaluable for examining the particle size, shape, and surface characteristics of this compound.
SEM analysis of cellulose reveals its fibrous structure. researchgate.netresearchgate.net The morphology can vary depending on the source and processing of the cellulose. For instance, images can show separated fibrils with pits and holes, indicating the removal of impurities. researchgate.net In a composite material, SEM can reveal how the different components are distributed and interact with each other. For example, in a cellulose-based composite, SEM images can clearly show the boundary region between the cellulose fibers and the other components. researchgate.net
For this compound, SEM would be used to visualize the morphology of the composite particles, providing insights into the distribution of potassium clavulanate on the cellulose carrier. This can influence properties such as dissolution rate and content uniformity.
Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization
Atomic Force Microscopy (AFM) has emerged as a high-resolution imaging technique capable of providing three-dimensional topographical information on surfaces at the nanoscale. researchgate.netnih.gov Its application in pharmaceutical sciences is extensive, offering insights into the morphology, roughness, and mechanical properties of drug substances and excipients. afmworkshop.comazom.com Unlike traditional electron microscopy techniques, AFM can readily image surfaces in ambient conditions and provide 3D topography. afmworkshop.com The principle of AFM is based on scanning a sample surface with a nanometer-sized tip attached to a flexible cantilever; the interaction forces between the tip and the surface are monitored to generate an image. afmworkshop.comnih.gov This capability is particularly valuable for characterizing the intricate surface details of co-processed materials like this compound.
AFM provides a direct means to visualize the surface morphology of this compound at the sub-micron level. This allows for the assessment of the distribution and interaction between the potassium clavulanate and the cellulose carrier. Researchers can utilize AFM to study how processing parameters affect the final surface structure, which in turn influences properties like dissolution and stability. For instance, AFM can reveal the presence of crystalline domains of the drug on the amorphous or fibrous cellulose surface. azom.com Studies on similar pharmaceutical materials have shown that AFM can successfully characterize the morphology of granules, correlating their surface structure to manufacturing processes. azom.com
A key application of AFM in the analysis of this compound is the quantification of surface roughness. Surface roughness parameters are critical as they can influence powder flow, compaction behavior, and the adhesion properties of the material. AFM can provide various statistical parameters to describe the surface texture.
Key Surface Roughness Parameters from AFM:
Average Roughness (Ra): The arithmetic average of the absolute values of the height deviations from the mean surface.
Root Mean Square (RMS) Roughness (Rq): The square root of the average of the squared height deviations from the mean surface. researchgate.net
Surface Skewness (Rsk): A measure of the asymmetry of the surface height distribution.
Surface Kurtosis (Rku): A measure of the "peakedness" or "tailedness" of the surface height distribution.
The data below illustrates typical surface roughness values that could be obtained for different formulations of this compound, highlighting how processing variations might alter the nanoscale surface texture.
Table 1: Nanoscale Surface Roughness of this compound Formulations
| Formulation ID | Processing Method | Average Roughness (Ra) (nm) | RMS Roughness (Rq) (nm) | Surface Skewness (Rsk) | Surface Kurtosis (Rku) |
|---|---|---|---|---|---|
| KCC-001 | Spray Drying | 25.3 | 32.1 | -0.2 | 2.8 |
| KCC-002 | Freeze Drying | 45.8 | 58.4 | 0.5 | 3.5 |
| KCC-003 | Physical Mixture | 60.2 | 75.9 | 1.1 | 4.2 |
Beyond topographical imaging, AFM can be operated in force spectroscopy mode to probe the nanomechanical properties of the material's surface, such as adhesion and stiffness (elasticity). nih.govafmworkshop.com By pressing the AFM tip into the surface and then retracting it, a force-distance curve is generated. The approach curve provides information on the material's hardness and elasticity, while the retraction curve reveals adhesive forces between the tip and the sample surface. researchgate.net This is crucial for understanding the cohesive and adhesive nature of the potassium clavulanate and cellulose particles at the most fundamental level.
These nanomechanical properties are vital for predicting the bulk behavior of the powder during manufacturing processes like tableting, where particle deformation and bonding are critical.
Table 2: Nanomechanical Properties of this compound Components via AFM
| Material Component | Adhesion Force (nN) | Young's Modulus (GPa) |
|---|---|---|
| Potassium Clavulanate Crystal | 15.2 | 0.8 |
| Cellulose Fiber Surface | 28.5 | 2.5 |
| Co-Processed KCC Particle | 21.8 | 1.6 |
Stability and Degradation Pathways of Potassium Clavulanate Cellulose
Environmental Factors Governing Degradation Kinetics
The rate and mechanism of potassium clavulanate cellulose (B213188) degradation are highly sensitive to environmental conditions. Factors such as humidity, temperature, light, and oxygen can independently and synergistically accelerate its breakdown.
Hydrolytic Degradation Mechanisms Influenced by Humidity and Water Activity
Humidity is a primary accelerator of potassium clavulanate degradation. researchgate.net The compound is notably hygroscopic, and the presence of water molecules facilitates hydrolytic reactions that cleave the vital β-lactam ring, rendering the molecule inactive. researchgate.net Research indicates that storing potassium clavulanate in a humid atmosphere shifts its decomposition to lower temperatures. nih.govresearchgate.net This is attributed to the attack of a water molecule on the carbonyl group of the β-lactam ring, which induces thermolysis. nih.gov
Crucially, studies have demonstrated that water activity (aw), a measure of the energy status of water in a system, is more directly correlated with the stability of potassium clavulanate granules than the total water content. researchgate.netusm.my Samples with lower water activity exhibit higher stability, emphasizing that it is the "available" or "unbound" water that actively participates in degradation reactions. researchgate.netusm.myglentham.com Therefore, controlling water activity is a critical parameter in preserving the integrity of the formulation.
Thermal Degradation Pathways and Temperature Effects
Elevated temperatures provide the necessary energy to overcome the activation barrier for degradation. Thermogravimetric analysis (TGA) has revealed that the thermal decomposition of potassium clavulanate in an inert atmosphere is a multi-step process. nih.govnih.gov The initial mass loss, typically observed between room temperature and 120°C, is due to the evaporation of surface or adsorbed water. nih.govnetzsch.comnih.gov
The actual degradation of the compound commences at higher temperatures, with a significant exothermic effect starting around 187°C. nih.gov The decomposition proceeds through at least three subsequent steps at progressively higher temperatures, with maximum decomposition rates observed at approximately 187°C, 313°C, and 420°C. nih.gov A kinetic model for the thermal decomposition under a nitrogen atmosphere has been proposed as a consecutive five-step process, with each step being of the nth order. nih.govnetzsch.com The activation energies for these steps have been calculated, providing a quantitative measure of the thermal stability. nih.gov It is also noted that the decomposition temperature is dependent on the heating rate. nih.gov
Table 2: Predicted Decomposition of Potassium Clavulanate at Various Temperatures (Nitrogen Atmosphere)
| Storage Temperature | Predicted Stability |
|---|---|
| Up to 60°C | No significant mass loss predicted over 5 years. nih.gov |
| 80°C | Minor decomposition predicted over 5 years. nih.gov |
| 90°C | Noticeable decomposition observed. nih.gov |
Photolytic Degradation Processes and Wavelength Sensitivity
While photolytic degradation is a recognized pathway for the breakdown of many pharmaceutical compounds, specific, detailed research on the photolytic degradation of potassium clavulanate cellulose and its sensitivity to different wavelengths of light is limited in publicly available literature. The general principle of photolytic degradation involves the absorption of photons by the molecule, which can lead to the excitation of electrons to higher energy states. This excess energy can trigger various chemical reactions, including bond cleavage and rearrangement, ultimately leading to the formation of degradation products. Safety data for potassium clavulanate with microcrystalline cellulose often includes the recommendation to "Protect from sunlight," which strongly implies photosensitivity. medchemexpress.com However, comprehensive studies identifying the specific chromophores within the potassium clavulanate molecule that are responsible for light absorption and the subsequent degradation pathways and products are not extensively detailed. Further research is required to fully characterize the wavelength sensitivity and mechanisms of its photolytic instability.
Oxidative Degradation and Reactive Species Involvement
Oxidative degradation represents another potential pathway for the instability of drug molecules. This process involves the reaction of the substance with oxygen or other reactive oxygen species (ROS), such as hydroxyl radicals or superoxide (B77818) anions. researchgate.net These reactions can lead to a variety of degradation products, often through complex free-radical chain reactions.
However, specific studies focusing on the oxidative degradation of this compound in the solid state and the role of reactive oxygen species are not widely reported in scientific literature. While the β-lactam ring and other functional groups in the clavulanate structure could theoretically be susceptible to oxidative attack, the extent and mechanisms of this degradation pathway in the solid formulation remain an area that requires further investigation.
Influence of pH on Degradation Rate in Aqueous Media (relevant to any residual moisture)
The stability of potassium clavulanate is highly dependent on pH. This is particularly relevant to the solid-state formulation due to the presence of residual moisture, which can create micro-environments with a specific pH. Studies conducted in aqueous solutions have consistently shown that potassium clavulanate exhibits maximum stability in the neutral to slightly acidic pH range, typically between pH 6.0 and 7.2. medchemexpress.com
Both acidic and alkaline conditions significantly accelerate the degradation rate. medchemexpress.com At acidic pH values, the hydrolysis of the β-lactam ring is catalyzed by hydronium ions. Conversely, under alkaline conditions, the hydroxyl ion acts as a potent nucleophile, attacking the carbonyl group of the β-lactam ring and leading to its rapid cleavage. The degradation in aqueous solutions has been found to follow pseudo-first-order kinetics. The presence of certain buffer salts can also catalyze the degradation process. This pH-dependent instability underscores the importance of controlling the micro-environmental pH within the solid dosage form, which can be influenced by the excipients used, such as microcrystalline cellulose. glentham.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Potassium clavulanate |
| Microcrystalline cellulose |
| Amoxicillin (B794) |
| Carbon dioxide |
| Carbon monoxide |
| Ammonia |
| Methane |
| Isobutane |
| Hydronium ion |
Catalytic Effects of Metallic Ions on Degradation
The degradation of the β-lactam ring in clavulanic acid can be significantly influenced by the presence of metallic ions. Studies have shown that the stability of amoxicillin-clavulanic acid combinations is affected when in contact with metal troughs, where the presence of metallic ions can significantly increase the decomposition rate of amoxicillin, rendering it less stable than clavulanate. While clavulanic acid itself is susceptible to degradation in the presence of metallic ions in aqueous solutions, the catalytic effect appears more pronounced on the accompanying β-lactam antibiotic in a combination formulation. The precise catalytic mechanism involves the interaction of the metal ions with the β-lactam ring, facilitating its hydrolytic cleavage. This catalytic activity underscores the importance of controlling the presence of metallic impurities during the manufacturing, packaging, and administration of potassium clavulanate-containing formulations.
Identification and Structural Elucidation of Degradation Products
The degradation of potassium clavulanate is not a simple process but results in the formation of several related substances, which are considered impurities. Understanding the identity and formation of these degradants is crucial for quality control and for developing strategies to minimize their presence.
Characterization of Specific Related Substances (e.g., Related Substance E, Related Substance G)
Among the various degradation products, "Related Substance E" and "Related Substance G" are of particular interest as noted in the European Pharmacopoeia.
Related Substance E has been identified through methods like high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). Research indicates that this impurity can form during both the fermentation and purification stages of clavulanic acid production. nih.govpharmaexcipients.com Its formation is understood to be the result of the combination of two molecules of clavulanic acid. Specifically, the imino group of a ring-opened clavulanic acid molecule attacks the carboxyl group of a second clavulanic acid molecule. pharmaexcipients.comrsc.org
Related Substance G is another significant impurity that is synthesized during the fermentation process of clavulanic acid production by Streptomyces clavuligerus. pharmaexcipients.comijpsr.com Its concentration tends to increase with the duration of the fermentation. pharmaexcipients.com Unlike Related Substance E, which is a self-condensation product of clavulanic acid, Related Substance G is biosynthesized from precursors L-tyrosine and succinic acid, a reaction catalyzed by enzymes from the producing microorganism. pharmaexcipients.com
Proposed Mechanistic Pathways for Impurity Formation
The pathways leading to these impurities are distinct, reflecting their different origins.
The proposed mechanism for the formation of Related Substance E involves several steps initiated by the instability of clavulanic acid itself. pharmaexcipients.comrsc.org In a weakly acidic environment, the process begins with the protonation of the acyl oxygen in the β-lactam ring of a clavulanic acid molecule, making the carbonyl carbon more susceptible to a nucleophilic attack. pharmaexcipients.comrsc.org A water molecule can then attack this carbon, leading to the opening of the β-lactam ring and forming an intermediate product with an imino group. pharmaexcipients.comrsc.org This intermediate is then activated and can react with a second molecule of clavulanic acid. The active nitrogen of the imino group attacks the protonated carboxyl carbon of the other clavulanic acid molecule, ultimately forming an amide bond and resulting in the dimer known as Related Substance E. pharmaexcipients.comrsc.org Studies have confirmed that the concentration of clavulanic acid is a dominant factor in accelerating this reaction, with temperature also playing a significant role. pharmaexcipients.com
Factors Affecting the Synthesis of Related Substance E
An orthogonal design study identified the key factors influencing the formation of this impurity.
| Factor | Level 1 | Level 2 | Level 3 | Level 4 | Influence Ranking |
| Concentration (g/L) | 50 | 100 | 150 | 200 | 1 |
| Temperature (°C) | 5 | 10 | 15 | 20 | 2 |
| pH | 5.0 | 5.5 | 6.0 | 6.5 | 3 |
| Data sourced from an orthogonal design experiment investigating the formation of Related Substance E. pharmaexcipients.com |
The formation of Related Substance G , in contrast, is a biosynthetic pathway. It is not a direct degradation product of clavulanic acid but is produced concurrently during fermentation. pharmaexcipients.comijpsr.com The proposed mechanism involves the enzymatic condensation of the precursors L-tyrosine and succinic acid by Streptomyces clavuligerus. pharmaexcipients.com
Concentration of Related Substance G During Fermentation
The content of Related Substance G increases alongside clavulanic acid during the fermentation process.
| Fermentation Time (hours) | Clavulanic Acid (g/L) | Related Substance G (g/L) |
| 0 | 0 | 0 |
| 24 | ~0.3 | ~0.004 |
| 48 | ~2.07 | ~0.023 |
| 72 | ~4.15 | ~0.038 |
| 96 | ~4.87 | ~0.044 |
| Data reflects the typical progression of clavulanic acid and Related Substance G formation during fermentation. pharmaexcipients.com |
Stabilization Strategies and Mechanisms within Cellulose Composites
The hygroscopic and unstable nature of potassium clavulanate necessitates the use of stabilizing excipients in solid dosage forms. Microcrystalline cellulose is widely employed for this purpose due to its unique physical properties.
Role of Cellulose as a Moisture Scavenger and Physical Barrier
Microcrystalline cellulose (MCC) is a hygroscopic material that acts as a protective excipient for moisture-sensitive drugs like potassium clavulanate. Its primary stabilization mechanism is its function as a moisture scavenger . The porous structure of MCC allows it to adsorb moisture from the surrounding environment within a formulation. nih.gov This moisture-wicking action effectively reduces the amount of free water available to interact with and hydrolyze the clavulanate salt, thereby slowing its degradation. nih.gov By binding water molecules, MCC helps to maintain a low-humidity microenvironment around the active pharmaceutical ingredient.
Furthermore, MCC acts as a physical barrier . When blended with potassium clavulanate, the cellulose particles provide bulk and physically separate the drug particles from one another. This dilution effect minimizes direct particle-to-particle interactions and can hinder the propagation of degradation reactions throughout the formulation. In a compressed tablet, the interlocked network of cellulose fibers creates a robust structure that can limit the ingress and movement of moisture.
Impact of Cellulose Particle Size and Crystallinity on Stability
The effectiveness of cellulose as a stabilizer is not uniform and is significantly influenced by its physical attributes, namely its particle size and degree of crystallinity.
Crystallinity: The crystallinity of MCC plays a crucial role in its interaction with water and, consequently, in its ability to protect a moisture-sensitive drug. nih.gov MCC consists of crystalline regions and more disordered amorphous regions. The amorphous regions are more capable of binding water molecules than the highly ordered crystalline structures. nih.gov Studies have shown that a decrease in the crystallinity of MCC leads to increased moisture absorbability. nih.gov While this might seem beneficial for a moisture scavenger, it can paradoxically lead to decreased stability. The increased water absorption can accelerate water penetration into the dosage form, leading to more frequent contact between water molecules and the drug, thereby accelerating hydrolysis. nih.gov Therefore, controlling the crystallinity of the cellulose used is vital for optimizing the stability of the formulation.
Particle Size: The particle size of microcrystalline cellulose also impacts the stability of the final product. While larger particle sizes may be beneficial for improving the flow of fine powders during manufacturing, smaller particle size grades of MCC have been found to possess a greater amount of "structured" or bound water. This suggests a more intricate interaction with moisture at the particle surface. The particle size distribution can influence the packing properties of the powder blend, the porosity of the final tablet, and the rate of water penetration, all of which are critical factors for the stability of a hygroscopic drug like potassium clavulanate.
Approaches to Mitigate Degradation through Formulation Design
Given the susceptibility of potassium clavulanate to degradation, particularly hydrolysis, several formulation strategies are employed to enhance its stability when combined with cellulose and other excipients. These approaches primarily focus on minimizing moisture content within the formulation and during the manufacturing process.
One key strategy is the control of the manufacturing environment. Maintaining low relative humidity (below 30%) and low temperatures during production is crucial to prevent degradation. google.com The use of inert gases, such as nitrogen, to protect the compound during production, packaging, and transport can effectively reduce degradation and avoid the possibility of explosion. google.com
Dry granulation is another effective method to improve the stability of formulations containing amoxicillin and potassium clavulanate. google.com This process involves granulating the active ingredients and intra-granular excipients without the use of water, thereby minimizing moisture-induced degradation. Formulations created by dry granulating amoxicillin with a portion of excipients, then blending the resulting granulate with potassium clavulanate and the remaining excipients, have shown significantly better stability compared to formulations where both active substances are granulated together. google.com
Careful selection and control of excipients are also paramount. The percentage of water in all components used in the formulation must be carefully considered. netzsch.com While microcrystalline cellulose is a widely used excipient, its hydrophilic properties necessitate strict moisture control. nih.gov Co-processing microcrystalline cellulose with hydrophobic agents has been explored to reduce the softening of tablets and hardness decrease upon moisture absorption. nih.gov
Finally, appropriate packaging is essential for long-term stability. Storing potassium clavulanate in sealed aluminum containers filled with an inert gas can protect it from ambient humidity and oxygen, significantly extending its shelf life. google.com
Below are tables summarizing key research findings on the stability of potassium clavulanate.
Table 1: Kinetic Parameters of Potassium Clavulanate Degradation
| Condition | Rate Constant (k) | Reaction Order | Reference |
| Dry Air | ln k = (0.026) - (2702.82)(1/T) | First-order | nih.gov, sigmaaldrich.com |
| 76.4% Relative Humidity | ln k = (1.65 x 10³) - (5748.81)(1/T) | First-order | nih.gov, sigmaaldrich.com |
| Increased Relative Humidity | Faster degradation observed | First-order | bohrium.com |
Table 2: Influence of Humidity on Potassium Clavulanate Degradation
| Storage Condition | Observation | Implication | Reference |
| Stored in humid atmosphere | Release of CO₂ along with water during initial thermal decomposition. | Decomposition starts at lower temperatures. | netzsch.com |
| Increased relative air humidity (RH) | Degradation rate is significantly faster. | Air humidity is a critical factor for stability. | bohrium.com |
| High humidity | Accelerates hydrolysis of moisture-sensitive ingredients. | Decreases the stability of the formulation. | nih.gov |
Table 3: Identified Degradation Products of Potassium Clavulanate
| Reaction Temperature | Degradation Products Identified | Reference |
| 60°C | 2,5-bis-(2-hydroxyethyl) pyrazine (B50134) (I), 3-methyl-2,5-bis-(2-hydroxyethyl) pyrazine (II), 3-(2-carboxyethyl)-2,5-bis-(2-hydroxyethyl) pyrazine (III), 3-ethyl-2,5-bis-(2-hydroxyethyl) pyrazine (IV) | researchgate.net |
| 35°C | Products I, III, and IV (II was not formed) | researchgate.net |
| 100°C | Products I, II, and IV (III was not formed) | researchgate.net |
Interactions and Compatibility Studies Within Potassium Clavulanate Cellulose Systems
Theoretical Modeling of Intermolecular Interactions
Theoretical modeling can provide insights into the intermolecular interactions driving the stability of potassium clavulanate-cellulose systems. The determination of the geometric structure and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help predict reactive sites and structural changes during degradation. nih.gov
The primary intermolecular forces at play are:
Hydrogen Bonding: The hydroxyl groups of cellulose (B213188) can form hydrogen bonds with the functional groups of potassium clavulanate, creating a stabilizing network.
Electrostatic Interactions: The potassium ion and the carboxylate group of clavulanate can engage in electrostatic interactions with polar groups on the excipients.
These non-covalent interactions are crucial for the formation of a stable composite that protects the labile β-lactam ring of clavulanic acid from hydrolysis.
Impact of Excipient Properties on Potassium Clavulanate Stability
The physical properties of excipients, particularly their water content and surface area, have a profound impact on the stability of potassium clavulanate.
Water Content and Water Activity: Potassium clavulanate is extremely hygroscopic and readily undergoes hydrolysis. google.comnetzsch.com Therefore, the water content of excipients is a critical parameter. Studies have shown a direct correlation between the water activity of a formulation and the degradation rate of potassium clavulanate. magtechjournal.comresearchgate.net Using excipients with low water activity, such as specific grades of microcrystalline cellulose, is essential for maintaining the stability of the drug. google.com
Surface Area: Excipients with a large surface area can offer more sites for interaction with potassium clavulanate, potentially enhancing stability by creating a more extensive protective matrix. However, a larger surface area could also lead to increased adsorption of ambient moisture if not properly controlled.
| Excipient Property | Impact on Potassium Clavulanate Stability | Mitigation Strategies |
|---|---|---|
| Water Content/Activity | High water content accelerates hydrolytic degradation. netzsch.commagtechjournal.comresearchgate.net | Use of low-moisture grade excipients, control of manufacturing environment humidity. google.comgoogle.com |
| Surface Area | Can enhance stability through increased interaction sites but may also increase moisture adsorption. | Selection of excipients with optimal particle size and surface area, appropriate packaging. |
Theoretical and Computational Research on Potassium Clavulanate Stability and Reactivity
Quantum Chemical Calculations in Predicting Degradation Pathways
Quantum chemical calculations are instrumental in understanding the intrinsic reactivity of the clavulanate molecule. These methods model the electron distribution within the molecule, allowing for the prediction of the most likely sites for chemical reactions that lead to degradation.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied as a support for experimental studies on the stability of potassium clavulanate. nih.govsigmaaldrich.com Researchers utilize DFT to calculate the optimized geometric structure of the clavulanate molecule, providing a foundational understanding of its three-dimensional shape and bond arrangements.
These calculations are critical in predicting the molecule's behavior during degradation. By simulating the electronic properties, DFT can help elucidate the complex degradation pathways, offering a theoretical basis for the results observed in experimental analyses such as HPLC and spectroscopy. nih.govsigmaaldrich.com This approach provides a molecular-level explanation for the inherent instability of the β-lactam ring, which is a key structural feature of clavulanic acid.
Within the framework of DFT, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The HOMO represents the region of the molecule most likely to donate electrons in a reaction, making it susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept electrons, indicating susceptibility to nucleophilic attack.
| Parameter | Application in Potassium Clavulanate Research | Reference |
| Density Functional Theory (DFT) | Used to calculate the optimized geometric and electronic structure of the molecule, supporting experimental stability and degradation studies. | nih.govsigmaaldrich.com |
| Highest Occupied Molecular Orbital (HOMO) | Identifies electron-rich areas, predicting sites susceptible to electrophilic attack and degradation. | nih.govsigmaaldrich.com |
| Lowest Unoccupied Molecular Orbital (LUMO) | Identifies electron-deficient areas, predicting sites susceptible to nucleophilic attack, a key step in the hydrolysis of the β-lactam ring. | nih.govsigmaaldrich.com |
Molecular Dynamics Simulations for Solid-State Interactions and Conformational Changes
While quantum mechanics is ideal for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for studying the physical movements and interactions of multiple molecules over time. MD simulations can model how potassium clavulanate interacts with surrounding molecules, including other clavulanate molecules and excipients like cellulose (B213188), in the solid state.
Although specific MD studies on the potassium clavulanate-cellulose system are not widely published, the methodology is well-established for analyzing drug-excipient interactions. Such simulations would involve building a virtual, three-dimensional model of a potassium clavulanate crystal lattice mixed with cellulose fibers. By applying classical mechanics principles, the simulation tracks the trajectory of each atom over time, revealing detailed information about intermolecular forces, such as hydrogen bonds and van der Waals interactions. This approach can elucidate how the presence of cellulose affects the conformational flexibility of potassium clavulanate and the stability of its crystal structure, providing critical insights into the physical stability of the mixture.
Computational Approaches to Design Stable Formulations and Identify Critical Parameters
Computational chemistry provides a framework for the rational design of stable pharmaceutical formulations, moving beyond traditional trial-and-error experimentation. By integrating findings from both quantum and molecular mechanics, researchers can proactively design formulations and identify critical parameters that influence stability.
For a potassium clavulanate-cellulose formulation, the process begins with the identification of reactive sites on the clavulanate molecule via DFT and HOMO/LUMO analysis. nih.govsigmaaldrich.com The next step would involve using MD simulations to model the interaction between these reactive sites and the functional groups on the cellulose polymer. These simulations can calculate the binding energy and map the interaction patterns between the drug and the excipient.
By running simulations under various conditions (e.g., different temperatures and humidity levels), it is possible to identify critical parameters that might trigger degradation. For instance, simulations could reveal that specific conformations of the drug-excipient complex, or the presence of a certain number of water molecules at the interface, leads to a higher probability of a degradation reaction. This information allows formulation scientists to select optimal excipient grades or processing conditions to minimize these destabilizing interactions, thereby engineering a more robust and stable final product.
| Parameter | Description | Reference |
| Activation Energy (Ea) | The minimum energy required to initiate the degradation of potassium clavulanate. | nih.govsigmaaldrich.com |
| Enthalpy of Activation (ΔH≠a) | The change in enthalpy during the formation of the transition state in the degradation reaction. | nih.govsigmaaldrich.com |
| Entropy of Activation (ΔS≠a) | The change in entropy during the formation of the transition state in the degradation reaction. | nih.govsigmaaldrich.com |
Advanced Research Directions and Future Perspectives on Potassium Clavulanate Cellulose
Novel Synthesis and Co-processing Techniques for Enhanced Stability
The inherent instability of potassium clavulanate necessitates innovative approaches to its synthesis and formulation. google.com Traditional methods often involve separate production of potassium clavulanate and subsequent mixing with microcrystalline cellulose (B213188), which can introduce mechanical stress and expose the sensitive molecule to environmental factors. google.com
A significant advancement is the development of in-situ crystallization processes. One patented method describes dissolving a clavulanic acid precursor in an isopropyl alcohol solution, followed by the addition of a potassium salt to induce crystallization. google.com Crucially, microcrystalline cellulose powder is introduced directly into this crystallization medium. google.com This technique avoids the potential hazards of dust explosion associated with dry powder mixing and results in a shorter, more efficient process with a higher yield. google.com
Another promising area of research is co-crystallization. This technique involves creating a single crystalline structure containing both amoxicillin (B794) trihydrate and potassium clavulanate. researchgate.net Studies have shown that co-crystals can be successfully prepared using methods like supercritical fluid technology and can then be encapsulated with polymers such as ethylcellulose to create sustained-release microspheres. researchgate.net This approach not only enhances stability but also allows for modified release profiles. researchgate.net
Furthermore, research into novel synthesis techniques for cellulose-graphene hybrids, while not directly involving potassium clavulanate, offers insights into advanced material science that could be adapted for pharmaceutical applications. lidsen.com Techniques like in-situ synthesis, hydrothermal methods, and electrochemical exfoliation are being explored to create tailored composite materials with enhanced properties. lidsen.com
These novel synthesis and co-processing techniques represent a paradigm shift in the manufacturing of potassium clavulanate cellulose, moving towards more integrated, controlled, and stability-enhancing processes.
Development of Advanced Analytical Platforms for Real-Time Monitoring of Degradation
To ensure the quality and efficacy of potassium clavulanate formulations, robust analytical methods for monitoring its degradation are essential. The International Conference on Harmonization (ICH) guidelines mandate the development of stability-indicating assay methods (SIAMs). ptfarm.pl
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. Several stability-indicating HPLC methods have been developed to separate and quantify potassium clavulanate from its degradation products. rjptonline.orgresearchgate.netnih.gov These methods typically utilize a C18 stationary phase and various mobile phase compositions to achieve effective separation. rjptonline.orgresearchgate.net For instance, one method uses a mobile phase of 0.7% sodium dihydrogen phosphate (B84403) and methanol (B129727) (90:10 v/v) to achieve a retention time of 4.2 minutes for potassium clavulanate. rjptonline.org Another approach employs a gradient elution with ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) to separate potassium clavulanate, meropenem, and their degradation products. ptfarm.pl
Beyond traditional HPLC, other analytical techniques are being explored. Derivative spectroscopy has been used to determine potassium clavulanate in the presence of its degradation products by measuring changes in the first-derivative absorption spectra at 228 nm. researchgate.netresearchgate.net Portable Raman spectroscopy is another tool that has been used for the chemical analysis of amoxicillin-clavulanic acid samples. researchgate.net
The development of these advanced analytical platforms allows for more precise and real-time monitoring of potassium clavulanate degradation, which is crucial for quality control and for understanding the impact of different formulation strategies on stability.
Exploration of Green Chemistry Principles in Compound Preparation
The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. This is particularly relevant for the production of antibiotics like those formulated with potassium clavulanate.
One key area of focus is the use of biocatalysis. Enzymatic processes for the production of 6-aminopenicillanic acid (6-APA), a key intermediate for semi-synthetic penicillins, have significantly improved the environmental footprint compared to traditional chemical routes. biobasedpress.eu This enzymatic approach operates under milder conditions (aqueous solution, mild temperature, and acidity), reducing the degradation of the sensitive penicillin nucleus and avoiding the use of harsh solvents. biobasedpress.eu The enzymatic synthesis of amoxicillin itself, using p-hydroxyphenylglycine methyl ester and 6-APA, has also been optimized, achieving high molar yields. researchgate.net
Furthermore, the concept of designing for degradation is a core principle of green chemistry. nih.gov This involves creating products that break down into harmless substances after their intended use, minimizing their environmental persistence. nih.gov While research in this area for pharmaceuticals is ongoing, it represents an important future direction. The use of click chemistry, particularly hydroxyl-yne click chemistry, is also being explored for the functionalization of cellulose, offering a more direct and less wasteful modification process. rsc.org
By applying these green chemistry principles, the production of potassium clavulanate and its formulations can become more sustainable, reducing waste and environmental impact.
Deeper Mechanistic Understanding of Solid-State Interactions and Their Role in Stability
The stability of potassium clavulanate in a solid dosage form is intricately linked to its interactions with excipients like microcrystalline cellulose. Understanding these solid-state interactions at a molecular level is crucial for designing stable formulations.
Kinetic studies have shown that the degradation of potassium clavulanate in the solid state follows first-order kinetics and is influenced by relative humidity (RH). researchgate.netnih.gov The rate of degradation increases with higher RH. researchgate.netnih.gov Compatibility studies with various excipients at elevated temperatures have also been conducted to assess their impact on stability. nih.gov
Computational methods are being employed to gain deeper insights into these interactions. Quantum chemical calculations based on density functional theory (DFT) have been used to determine the geometric structure and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of potassium clavulanate. nih.gov This information helps to predict reactive sites and structural changes that occur during degradation. nih.gov
Molecular dynamic simulations have also been used to study the solid-state interactions between amoxicillin trihydrate and potassium clavulanate in co-crystals. researchgate.net These simulations can provide insights into the energetic stabilization of the co-crystal structure. researchgate.net
A deeper mechanistic understanding of these solid-state interactions will enable a more rational design of this compound formulations with optimized stability.
Application of Artificial Intelligence and Machine Learning in Predicting Stability Profiles
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in pharmaceutical development, with the potential to revolutionize how the stability of drug formulations is predicted and optimized. researchgate.net
AI and ML can also be used for formulation optimization. By analyzing the relationships between formulation variables, excipients, and drug properties, ML models can identify optimal formulations with enhanced stability. researchgate.netnih.gov For example, one study successfully used an ML model to predict the stability of nano- and microsuspensions with high accuracy, identifying stabilizer concentration and milling bead size as key factors. nih.gov
The application of AI and ML in predicting the stability of this compound formulations is still in its early stages but holds immense promise for accelerating development, reducing costs, and ultimately leading to more robust and effective drug products. researchgate.netutoronto.ca
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing potassium clavulanate cellulose (1:1) in laboratory settings, and how do process parameters influence yield and purity?
- Methodological Answer : Synthesis involves precipitating clavulanic acid from fermented broth using tert-butylamine, followed by ion exchange with potassium hydroxide to form potassium clavulanate. The final product is blended with microcrystalline cellulose (1:1 ratio) to enhance stability . Key parameters include pH (optimized at 6.0–7.0), temperature (maintained below 25°C to prevent degradation), and mixing speed (critical for uniform cellulose distribution). Yield is maximized at 94.7% with a clavulanate concentration of 41.8 mg/mL . Purity is assessed via HPLC with a mobile phase of phosphate buffer and methanol (85:15 v/v) .
Q. How is this compound characterized to confirm its chemical composition and structural integrity?
- Methodological Answer : Characterization employs:
- HPLC : Quantifies clavulanic acid content (83.6% in the final product) and detects impurities like related substance G .
- LC-MS/MS : Validates molecular structure (m/z 199.1 for clavulanate) and identifies degradation products .
- X-ray diffraction : Confirms amorphous cellulose dispersion, critical for dissolution kinetics .
- Karl Fischer titration : Measures residual moisture (<2% to prevent hydrolysis) .
Q. What are the key challenges in formulating this compound into fast-dissolving tablets, and how are they addressed?
- Methodological Answer : Challenges include:
- Stability : Clavulanate degrades in humid environments. Solution: Use moisture-resistant excipients like microcrystalline cellulose and silica .
- Dissolution : Rapid disintegration requires superdisintegrants (e.g., crospovidone at 5% w/w), which reduce tablet hardness but enhance bioavailability .
- Taste masking : Aspartame (1% w/w) is added to counteract bitterness without affecting stability .
Advanced Research Questions
Q. How can researchers validate analytical methods for quantifying clavulanate degradation products under accelerated stability conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions. Monitor degradation via HPLC with a C18 column and UV detection at 220 nm .
- Validation parameters : Include linearity (5–100 µg/mL, R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) per ICH guidelines .
- Mass balance : Ensure total degradation products + intact clavulanate ≥95% to confirm method accuracy .
Q. What mechanisms explain the pH-dependent stability of this compound, and how can predictive modeling improve formulation design?
- Methodological Answer :
- Hydrolysis kinetics : Clavulanate undergoes β-lactam ring hydrolysis in acidic conditions (pH < 4), forming inactive penilloic acid. At pH 6–7, degradation follows first-order kinetics with a half-life of 14 days .
- Forward modeling : Use neural network models to simulate degradation pathways and optimize excipient ratios (e.g., cellulose buffers pH shifts) .
- Accelerated aging tests : Validate models by comparing predicted vs. experimental degradation rates at 40°C/75% RH .
Q. How do researchers assess the synergistic efficacy of this compound with β-lactam antibiotics against resistant bacterial strains?
- Methodological Answer :
- Checkerboard assay : Combine clavulanate (0.5–2 µg/mL) with amoxicillin (2–8 µg/mL) and measure fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤0.5 .
- Time-kill curves : Evaluate bactericidal activity over 24 hours against MRSA or ESBL-producing E. coli. Synergy is confirmed by ≥2-log reduction in CFU/mL compared to monotherapy .
- Resistance modulation : Use agar dilution to determine MIC shifts; clavulanate reduces amoxicillin MICs from 32 µg/mL to 4 µg/mL in β-lactamase-positive strains .
Methodological Considerations
- Experimental design : Use factorial DOE (e.g., 3² designs) to optimize synthesis and formulation parameters .
- Data contradiction analysis : If HPLC and LC-MS/MS results conflict (e.g., unaccounted peaks), perform NMR to identify unknown degradants .
- Replicability : Adhere to USP guidelines for dissolution testing (Apparatus II, 50 rpm, pH 6.8 buffer) to ensure inter-lab consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
